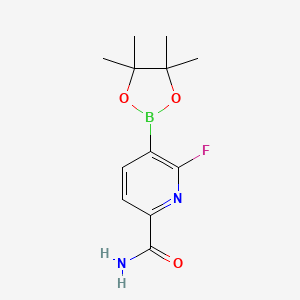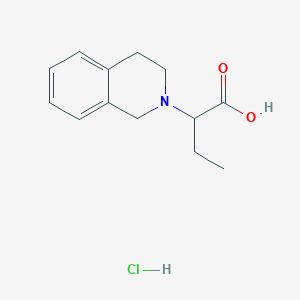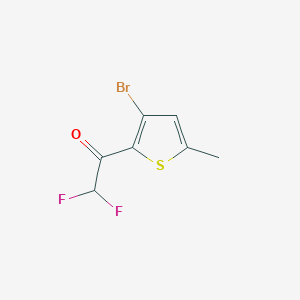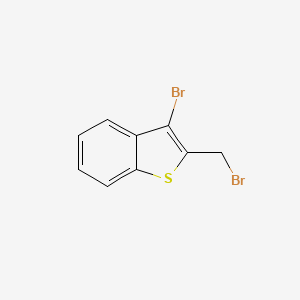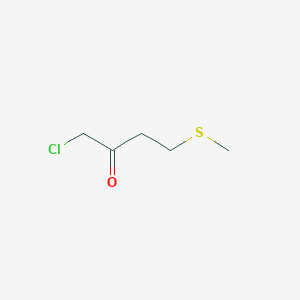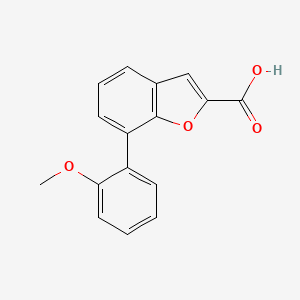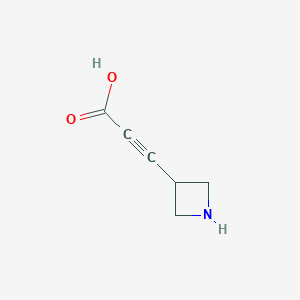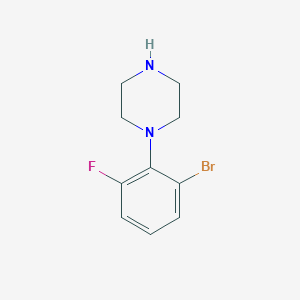
3-Isocyano-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N. It is characterized by the presence of an isocyano group (-N=C) attached to a methylpropene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methylprop-1-ene with phosgene (COCl2) to form an intermediate chloroformate, which is then treated with ammonia to yield the desired isocyano compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Isocyano-2-methylprop-1-ene exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Isocyanopropane: Similar structure but lacks the methyl group.
Isocyanobutane: Contains an additional carbon atom in the backbone.
Isocyanopropene: Similar structure but with different positioning of the isocyano group.
Uniqueness: 3-Isocyano-2-methylprop-1-ene is unique due to its specific arrangement of the isocyano group and the methylpropene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C5H7N |
|---|---|
Molecular Weight |
81.12 g/mol |
IUPAC Name |
3-isocyano-2-methylprop-1-ene |
InChI |
InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3 |
InChI Key |
STTAGFRRJKKZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


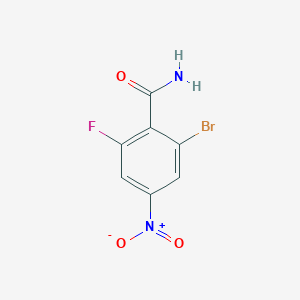
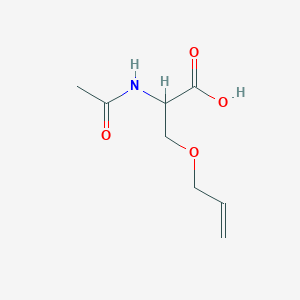
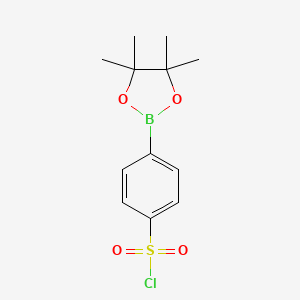
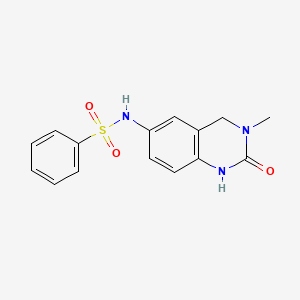
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
